molecular formula C20H22N4OS B11413816 4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B11413816
M. Wt: 366.5 g/mol
InChI Key: CKWXVGSFRXOIQT-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide typically involves the reaction of 1,3-benzothiazole with piperazine and a carboxylating agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide
  • N-(3,5-dimethylphenyl)piperazine-1-carboxamide

Uniqueness

4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide is unique due to the combination of the benzothiazole and dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H22N4OS/c1-14-11-15(2)13-16(12-14)21-19(25)23-7-9-24(10-8-23)20-22-17-5-3-4-6-18(17)26-20/h3-6,11-13H,7-10H2,1-2H3,(H,21,25)

InChI Key

CKWXVGSFRXOIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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